Product packaging for 3',5'-Cyclic dtmp(Cat. No.:CAS No. 6453-60-7)

3',5'-Cyclic dtmp

Cat. No.: B1206874
CAS No.: 6453-60-7
M. Wt: 304.19 g/mol
InChI Key: QSJFDOVQWZVUQG-XLPZGREQSA-N
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Description

3',5'-Cyclic dTMP (Thymidine 3',5'-cyclic monophosphate) is a cyclic pyrimidine nucleotide of significant interest in biochemical research. It is identified as an intermediate in pyrimidine metabolism . Studies have successfully extracted, purified, and identified endogenous this compound from various rat tissues, including liver, heart, and spleen, confirming its status as a naturally occurring biological molecule . This compound serves as a product or substrate for several enzymes, such as thymidylate synthase, thymidine kinase, and 5'-nucleotidase, making it a valuable tool for investigating nucleotide metabolic pathways . Research-grade this compound is supplied for use in enzymatic studies, metabolism research, and as a standard in analytical techniques like HPLC and mass spectrometry . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N2O7P B1206874 3',5'-Cyclic dtmp CAS No. 6453-60-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6453-60-7

Molecular Formula

C10H13N2O7P

Molecular Weight

304.19 g/mol

IUPAC Name

1-[(4aR,6R,7aS)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H13N2O7P/c1-5-3-12(10(14)11-9(5)13)8-2-6-7(18-8)4-17-20(15,16)19-6/h3,6-8H,2,4H2,1H3,(H,15,16)(H,11,13,14)/t6-,7+,8+/m0/s1

InChI Key

QSJFDOVQWZVUQG-XLPZGREQSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2CC3C(O2)COP(=O)(O3)O

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]3[C@H](O2)COP(=O)(O3)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC3C(O2)COP(=O)(O3)O

Other CAS No.

27646-59-9

Synonyms

2',3'-dideoxy-2',3'-didehydrothymidine monophosphate
d4T-MP
d4TMP

Origin of Product

United States

Detection and Physiological Occurrence of 3 ,5 Cyclic Dtmp

Presence of 3',5'-Cyclic dTMP in Mammalian Tissues and Cells

Research has confirmed the existence of this compound in various mammalian tissues and cell lines, indicating its potential involvement in cellular processes within these systems.

Identification in Specific Rat Tissues (e.g., Brain, Liver)

Studies have successfully extracted, purified, and identified this compound in several rat tissues. Investigations utilizing fast atom bombardment mass spectrometry and co-chromatography with authentic standards have confirmed its presence. Specifically, this compound has been detected in rat liver, heart, spleen, and lung tissues. Notably, while rat liver, heart, spleen, intestine, and lung preparations were capable of synthesizing and metabolizing this compound, kidney preparations did not show synthesis of this particular cyclic nucleotide nih.gov. Further research has also identified this compound in rat brain tissue nih.govmdpi.com.

Detection in Mammalian Cell Lines

Beyond whole tissues, this compound has also been detected in various mammalian cell lines. Sensitive analytical methods, such as LC-MS/MS, have enabled its quantification in these cellular systems, contributing to the understanding of its distribution within different cell types mdpi.comnih.gov.

Occurrence in Biological Fluids (e.g., Urine)

While the primary focus has been on intracellular detection, the presence of cyclic nucleotides in biological fluids is also significant. Although direct quantification of this compound in urine is less extensively documented compared to cAMP and cGMP, studies have shown the presence of other cyclic pyrimidine (B1678525) nucleotides like cytidine (B196190) 3',5'-cyclic monophosphate (cCMP) in human urine nih.gov. Given the established presence of this compound in mammalian tissues, its potential occurrence in other biological fluids warrants further investigation.

Existence of this compound in Non-Mammalian Systems

The investigation into the occurrence of cyclic nucleotides extends to non-mammalian organisms, revealing their presence in diverse biological kingdoms.

Plant Meristematic Tissue

Microbial Context (if distinct from cyclic dinucleotides)

In the microbial realm, cyclic nucleotides play crucial roles, most notably cyclic di-GMP (c-di-GMP), which is a significant second messenger regulating bacterial lifestyles such as biofilm formation nih.gov. While c-di-GMP is a dimeric cyclic nucleotide, research into monomeric cyclic nucleotides like this compound within a microbial context, distinct from cyclic dinucleotides, is less prevalent in the provided search results. The focus in microbial cyclic nucleotide signaling has largely been on c-di-GMP and its regulatory functions.

Compound List

this compound (3',5'-Cyclic deoxythymidine monophosphate)

Adenosine (B11128) 3',5'-cyclic monophosphate (cAMP)

Guanosine (B1672433) 3',5'-cyclic monophosphate (cGMP)

Cytidine 3',5'-cyclic monophosphate (cCMP)

Uridine (B1682114) 3',5'-cyclic monophosphate (cUMP)

Inosine (B1671953) 3',5'-cyclic monophosphate (cIMP)

Bis-(3′-5′)-cyclic dimeric GMP (c-di-GMP)

Metabolic Pathways and Enzymatic Dynamics of 3 ,5 Cyclic Dtmp

Biosynthesis and Formation of 3',5'-Cyclic dTMP

The formation of this compound is intrinsically linked to the broader pathways of pyrimidine (B1678525) metabolism, relying on the availability of its precursor and the presence of specific, though sometimes promiscuous, cyclizing enzymes.

This compound is recognized as an intermediate within the complex network of pyrimidine metabolism. hmdb.cagenome.jp Its presence has been confirmed through the extraction and purification from various rat tissues, including the liver, kidney, heart, spleen, and lungs. nih.govnih.gov The metabolic pathways of pyrimidines involve both de novo synthesis, where the pyrimidine ring is built from precursors like aspartate and carbamoyl (B1232498) phosphate (B84403), and salvage pathways that recycle pre-existing bases and nucleosides. slu.sewikipedia.org Within this system, this compound exists as a metabolite, subject to synthesis and degradation by endogenous enzymes. nih.gov

While a specific enzyme solely dedicated to this compound synthesis has not been identified, research points to the involvement of enzymes with broad substrate specificity. Protein preparations from a variety of rat tissues have demonstrated the ability to synthesize this compound from its corresponding nucleoside triphosphate. nih.govnih.gov

Notably, soluble guanylyl cyclase (sGC), the primary receptor for nitric oxide (NO), has been shown to exhibit promiscuous activity in vitro. wikipedia.orgfrontiersin.org Using highly sensitive mass spectrometry methods, sGC has been found to catalyze the formation of several non-canonical cyclic nucleotides, suggesting it may be a candidate for the cyclization of deoxythymidine triphosphate (dTTP) to this compound. ebi.ac.uk This broad substrate acceptance by sGC has led to the hypothesis that it may be responsible for generating a suite of cyclic nucleotides beyond cGMP, including this compound, which could act as novel second messengers. ebi.ac.uk

The direct precursor for the synthesis of this compound is deoxythymidine triphosphate (dTTP). nih.govnih.gov The availability of dTTP is dependent on the pyrimidine nucleotide biosynthesis pathways. The de novo pathway synthesizes deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP), a reaction catalyzed by thymidylate synthase. utah.edunih.gov This dTMP is then sequentially phosphorylated by thymidylate kinase and other nucleoside diphosphate (B83284) kinases to form dTTP. slu.se

Alternatively, the salvage pathway can generate dTMP through the phosphorylation of the nucleoside thymidine (B127349) by thymidine kinase. nih.gov The entire network of folate-mediated one-carbon metabolism is crucial for maintaining the precursor pool for dTMP synthesis. nih.gov Therefore, the cellular capacity to produce this compound is directly linked to the metabolic flux through these fundamental pathways that supply dTTP.

Precursor PathwayKey SubstratesKey EnzymesFinal Precursor
De Novo Synthesis dUMP, 5,10-Methylene tetrahydrofolateThymidylate synthase, Thymidylate kinasedTTP
Salvage Pathway Thymidine, ATPThymidine kinase, Thymidylate kinasedTTP

Catabolism and Hydrolysis of this compound

The breakdown of this compound is essential for terminating its potential signaling functions and recycling its components. This process is primarily carried out by a superfamily of enzymes known as phosphodiesterases.

3',5'-cyclic nucleotide phosphodiesterases (PDEs) are a diverse group of enzymes that catalyze the hydrolysis of the 3',5'-cyclic phosphodiester bond in second messengers like cAMP and cGMP, converting them to their respective 5'-monophosphates. medchemexpress.comguidetopharmacology.orgebi.ac.uk This enzymatic action effectively terminates cyclic nucleotide signaling. frontiersin.org Experimental evidence from rat tissue preparations confirms the presence of enzymatic activity capable of hydrolyzing this compound. nih.govnih.gov The PDE superfamily is the only known group of enzymes responsible for the degradation of 3',5'-cyclic nucleotides, making them the key regulators of this compound catabolism. nih.gov

The human PDE superfamily consists of 11 families, each with multiple isoforms that exhibit distinct substrate specificities, tissue distribution, and regulatory properties. ebi.ac.uknih.gov While most research has focused on their affinity for cAMP and cGMP, studies have shown that some PDEs can also hydrolyze non-canonical cyclic nucleotides, including those derived from pyrimidines. nih.govnih.gov

Research using fluorescently labeled N'-methylanthraniloyl (MANT)-substituted cyclic nucleotides has provided a method to analyze the substrate specificity of various human PDEs. nih.gov These studies have shown that human PDEs are indeed capable of hydrolyzing cyclic pyrimidine nucleotides, suggesting they are important for terminating signals from these molecules. nih.gov However, detailed kinetic data comparing the hydrolysis of this compound across all PDE isoenzymes is not yet comprehensively available. Early research on protein kinases noted that the stimulatory effect of cyclic dTMP was significantly weaker than that of cAMP, implying differences in how these cyclic nucleotides interact with cellular machinery. nih.gov The broad but varied specificity of PDE isoforms suggests that the catabolism of this compound in a given cell type is likely controlled by the specific profile of PDE isoenzymes expressed. nih.gov

PDE FamilyGeneral Substrate(s)Notes on Non-Canonical Substrates
PDE1 Ca2+/CaM-stimulated, hydrolyzes cAMP and cGMPActivity towards pyrimidine cyclic nucleotides studied with MANT-analogs. nih.gov
PDE3 cGMP-inhibited, hydrolyzes cAMPKnown to hydrolyze cUMP. nih.gov
PDE5 cGMP-specificActivity towards pyrimidine cyclic nucleotides studied with MANT-analogs. nih.gov
PDE7 cAMP-specificKnown to hydrolyze cCMP. nih.gov
PDE9 cGMP-specificKnown to hydrolyze cUMP; activity studied with MANT-analogs. nih.gov

Substrate Specificity of PDE Isoenzymes Towards this compound

Rates of Enzymatic Hydrolysis Compared to Other Cyclic Nucleotides

The enzymatic breakdown of 3',5'-cyclic nucleotides is catalyzed by the phosphodiesterase (PDE) superfamily of enzymes. nih.gov These enzymes are best known for their role in hydrolyzing the canonical second messengers, 3',5'-cyclic adenosine (B11128) monophosphate (cAMP) and 3',5'-cyclic guanosine (B1672433) monophosphate (cGMP). nih.govnih.gov The superfamily is extensive, comprising 11 families (PDE1-PDE11) in mammals, which differ in their structure, substrate specificity, and regulatory properties. sigmaaldrich.comnih.gov

While the primary focus of research has been on the hydrolysis of cAMP and cGMP, studies have shown that PDEs can also hydrolyze other cyclic nucleotides, including those with pyrimidine bases like this compound. nih.govnih.gov However, the efficiency of this hydrolysis varies significantly among PDE families. The rate of hydrolysis for non-canonical cyclic nucleotides is often considerably lower than for cAMP or cGMP. For instance, the rate of hydrolysis of the phosphodiester bond in six-membered cyclic phosphates like this compound is influenced by the conformation of the fused ring system. ttu.ee

Specific quantitative data on the hydrolysis rates of this compound by various PDEs is not extensively documented in comparison to cAMP and cGMP. However, qualitative and comparative studies using related compounds provide insight into substrate tolerance. N'-Methylanthraniloyl (MANT)-substituted cyclic nucleotides have been used as fluorescent analogs to study PDE activity. nih.gov While not identical to native nucleotides, the hydrolysis of these analogs by different PDEs suggests varying levels of acceptance for pyrimidine-based cyclic substrates. nih.gov

Cyclic NucleotidePrimary Hydrolyzing PDE FamiliesGeneral Hydrolysis Rate Comparison
cAMPPDE3, PDE4, PDE7, PDE8High (Primary Substrate for these families)
cGMPPDE5, PDE6, PDE9High (Primary Substrate for these families)
This compoundPotentially various (e.g., PDE3, PDE9)Generally lower than for primary substrates; specific rates are not well-established.
Specific PDE Families (e.g., PDE3, PDE4, PDE5, PDE9)

The interaction of this compound with specific PDE families is dictated by the highly conserved catalytic domain of these enzymes. sigmaaldrich.com The specificity for purine (B94841) bases (adenine or guanine) is determined by key amino acid residues that can be reoriented to accommodate different substrates. sigmaaldrich.com

PDE3: This family hydrolyzes both cAMP and cGMP, although it is generally considered a cGMP-inhibited cAMP phosphodiesterase. sigmaaldrich.com Studies with fluorescently labeled cyclic nucleotides have shown that PDE3A can hydrolyze a broad range of substrates, suggesting it may also act on pyrimidine cyclic nucleotides. nih.gov

PDE4: The PDE4 family is highly specific for cAMP. sigmaaldrich.comrutgers.edu Its members are considered key regulators of cAMP signaling in various cells. sigmaaldrich.com

PDE5: This family is specific for cGMP and plays a critical role in processes such as the regulation of smooth muscle tension. sigmaaldrich.comndekc.lviv.ua Research using fluorescent analogs indicated that PDE5A was unable to cleave MANT-cUMP, suggesting a high degree of specificity for purine-based substrates. nih.gov

PDE9: The PDE9 family is also highly specific for cGMP. sigmaaldrich.comrutgers.edundekc.lviv.ua Interestingly, some research has indicated that PDE9A can cleave cUMP, a related pyrimidine cyclic nucleotide, demonstrating that some cGMP-specific PDEs may have a broader substrate profile than initially thought. nih.gov

The potential for these enzymes to hydrolyze this compound underscores the complexity of cyclic nucleotide signaling and degradation.

PDE FamilyPrimary Substrate(s)Known Activity on Pyrimidine Cyclic Nucleotides
PDE3cAMP, cGMPShows broad substrate acceptance, suggesting potential activity. nih.gov
PDE4cAMPGenerally considered highly specific for cAMP. sigmaaldrich.comrutgers.edu
PDE5cGMPShows high specificity for cGMP; studies with analogs suggest low to no activity on pyrimidine cyclic nucleotides. nih.gov
PDE9cGMPHas been shown to cleave cUMP, indicating potential for pyrimidine substrate hydrolysis. nih.gov

Cellular Localization of this compound Degrading Activity

The degradation of this compound is expected to occur in the specific subcellular compartments where the hydrolyzing PDE enzymes are located. PDE isoforms possess unique N-terminal domains that direct them to different intracellular sites, creating localized domains of cyclic nucleotide signaling. sigmaaldrich.comrutgers.edu This compartmentalization is crucial for the precise regulation of cellular processes.

PDE activity has been identified in numerous cellular locations:

Cytoplasm: Many PDE isoforms are soluble and found in the cytoplasm. iupac.org Furthermore, the enzymes of the de novo dTMP synthesis pathway were initially thought to be localized to the cytosol. nih.gov Recent studies confirm that the components can assemble in the cytoplasm. biorxiv.org

Nucleus: Several enzymes involved in dTMP synthesis, including thymidylate synthase (TYMS), translocate to the nucleus during the S-phase of the cell cycle, forming a complex to support DNA replication. nih.govpnas.org The presence of this related metabolic machinery suggests that PDEs capable of degrading this compound might also be present to regulate local nucleotide pools.

Membrane-Associated Regions: Cytochemical studies have localized PDE activity to specific membrane structures, including the membranes of synaptic vesicles and the longitudinal tubules of the sarcoplasmic reticulum in muscle cells. nih.gov

Therefore, the degradation of this compound is not confined to a single location but is likely distributed throughout the cell, with the specific site depending on the cell type and its expressed complement of PDE isoforms. nih.gov

Role of 5'-Nucleotidases in Dephosphorylation of dTMP or Related Metabolites

Following the hydrolysis of the 3',5'-cyclic phosphodiester bond in this compound by a phosphodiesterase, the resulting product is deoxythymidine 5'-monophosphate (dTMP). utah.edu The subsequent metabolic step involves the dephosphorylation of dTMP, a reaction catalyzed by the 5'-nucleotidase (EC 3.1.3.5) family of enzymes. plos.orgnih.gov

5'-Nucleotidases are critical enzymes in nucleotide catabolism that hydrolyze the phosphate group from the 5' position of ribonucleoside and deoxyribonucleoside monophosphates, yielding the corresponding nucleoside and inorganic phosphate. plos.orgnih.gov In this case, dTMP is converted to thymidine.

The key roles of 5'-nucleotidases in this context include:

Regulating Nucleotide Pools: By catalyzing the dephosphorylation of dNMPs, soluble cytosolic 5'-nucleotidases play a vital role in maintaining the balance of intracellular nucleotide pools required for DNA synthesis and repair. nih.govdiva-portal.orgresearchgate.net

Facilitating Nucleoside Transport: The removal of the charged phosphate group from dTMP to form the more lipophilic nucleoside, thymidine, allows it to be transported across cellular membranes. diva-portal.org This enables the salvage and reuse of nucleosides by other cells or their excretion from the body. jumedicine.com

Metabolic Control: The activity of 5'-nucleotidases represents an important control point in nucleotide metabolism. diva-portal.org There are multiple forms of these enzymes, including cytosolic and membrane-bound ecto-5'-nucleotidases, each with distinct regulatory properties and substrate preferences that contribute to the fine-tuning of nucleotide levels. nih.govdiva-portal.orgresearchgate.net

This dephosphorylation step is the final stage in the degradation cascade of this compound back to its base nucleoside component.

Proposed Biological Roles and Signaling Function of 3 ,5 Cyclic Dtmp

Hypothesis of 3',5'-Cyclic dTMP as a Second Messenger

The possibility of this compound functioning as a second messenger is an active area of investigation, building upon the established paradigm of cAMP and cGMP.

Comparison with Canonical Second Messengers (cAMP, cGMP)

cAMP and cGMP are ubiquitous signaling molecules that regulate diverse cellular functions by activating specific protein kinases and other downstream effectors ebi.ac.uknih.gov. Structurally, c-dTMP differs from cAMP and cGMP by featuring a deoxyribose sugar and a thymine (B56734) base, in contrast to the ribose sugar and adenine (B156593) or guanine (B1146940) bases found in cAMP and cGMP, respectively hmdb.cafoodb.caebi.ac.ukcontaminantdb.ca. These structural variations can influence how c-dTMP interacts with cellular targets and its metabolic fate. While cAMP and cGMP are widely recognized for their signaling roles, the specific functions of c-dTMP are less understood. However, research indicates that other cyclic nucleotides, such as cytidine (B196190) 3',5'-cyclic monophosphate (cCMP) and uridine (B1682114) 3',5'-cyclic monophosphate (cUMP), are present in mammalian cells and tissues, with their intracellular levels sometimes comparable to or even exceeding those of cGMP nih.gov. This suggests that pyrimidine (B1678525) cyclic nucleotides may indeed play significant, albeit distinct, roles in cellular signaling. Furthermore, soluble guanylyl cyclase (sGC), an enzyme primarily known for cGMP synthesis, has demonstrated a broad substrate specificity in vitro, catalyzing the formation of various cyclic nucleotides, including c-dTMP ebi.ac.uk. This finding supports the hypothesis that c-dTMP could be synthesized endogenously and participate in signaling pathways ebi.ac.uk.

Signal Transduction Implications in Plant Physiology

While the primary focus of current research on c-dTMP and related pyrimidine cyclic nucleotides appears to be in mammalian systems, the broader context of cyclic nucleotide signaling in plants is well-established. Plant cells utilize cyclic nucleotides to mediate responses to various environmental stimuli and developmental cues researchgate.netresearchgate.net. Although specific studies detailing the direct involvement of this compound in plant signal transduction pathways were not identified in the provided search results, the presence of pyrimidine cyclic nucleotides in mammalian cells and their potential signaling roles suggest that analogous mechanisms might exist or be discovered in plant physiology. Research has shown that pulmonary endothelial cells possess basal levels of cAMP, cGMP, cCMP, and cUMP, and that these levels can be altered by bacterial toxins, indicating a responsive signaling network involving pyrimidine cyclic nucleotides in mammalian cells researchgate.net. The exploration of similar pathways in plants remains an avenue for future investigation.

Involvement in Cellular Processes

The cellular functions of this compound are closely tied to its metabolic origins and its potential interactions with cellular machinery.

Link to Pyrimidine Nucleotide Metabolism and Regulation

This compound is recognized as an intermediate within the pyrimidine metabolism pathways hmdb.cafoodb.ca. Its synthesis and degradation are likely governed by specific enzymatic activities, mirroring the regulatory mechanisms of cAMP and cGMP. Indeed, c-dTMP is identified as a product or substrate for several enzymes involved in nucleotide processing, including thymidylate synthase (EC 2.1.1.45, EC 2.1.1.148), thymidine (B127349) kinase (EC 2.7.1.21), and various nucleotidases and phosphatases hmdb.cafoodb.ca. Genes such as NT5M, which encodes a mitochondrial 5',3'-nucleotidase, are involved in the dephosphorylation of thymine deoxyribonucleotides and are situated within pathways related to pyrimidine metabolism genecards.org. Similarly, enzymes like ectonucleoside triphosphate diphosphohydrolase 3 (ENTPD3) are associated with nucleotide metabolism pathways genecards.org. The precise regulation of these enzymes is crucial for maintaining cellular nucleotide homeostasis and, consequently, the availability and signaling potential of cyclic nucleotides like c-dTMP.

Potential Influence on Cyclic Nucleotide-Gated Channels (CNGCs)

Cyclic nucleotide-gated channels (CNGCs) are a class of ion channels that play vital roles in cellular signaling, primarily by responding to cyclic nucleotides like cAMP and cGMP ebi.ac.uknih.gov. While direct evidence for c-dTMP's interaction with CNGCs is limited in the provided search results, the broader hypothesis that other cyclic nucleotides may also serve as second messengers implies potential interactions with known downstream effectors. Given that cAMP and cGMP modulate CNGC activity, it is plausible that c-dTMP could also influence these channels, potentially through binding to specific sites or by allosterically affecting channel conformation. Such interactions could represent an additional layer of regulation within cellular signal transduction networks.

Regulation of this compound Levels and Cellular Homeostasis

Table 1: Comparison of Key Cyclic Nucleotides

FeatureAdenosine (B11128) 3',5'-cyclic monophosphate (cAMP)Guanosine (B1672433) 3',5'-cyclic monophosphate (cGMP)Thymidine 3',5'-cyclic monophosphate (c-dTMP)
Base AdenineGuanineThymine
Sugar RiboseRiboseDeoxyribose
Primary Role Ubiquitous second messenger in signal transduction pathways (e.g., protein kinase A activation) ebi.ac.uknih.govSecond messenger in signal transduction pathways (e.g., protein kinase G activation, vasodilation) ebi.ac.uknih.govLess characterized; hypothesized as a potential second messenger; intermediate in pyrimidine metabolism hmdb.cafoodb.caebi.ac.uk
Presence Widely distributed in eukaryotic cells ebi.ac.uknih.govWidely distributed in eukaryotic cells ebi.ac.uknih.govFound in mammalian tissues and cells; detected in rat tissues and human urine hmdb.cafoodb.caebi.ac.ukcontaminantdb.canih.gov

Table 2: Enzymes Associated with this compound Metabolism

Enzyme NameEC NumberRole with c-dTMPAssociated Pathways/Genes
Thymidylate synthaseEC 2.1.1.45Product/Substrate hmdb.cafoodb.caPyrimidine metabolism hmdb.cafoodb.ca
Thymidylate synthase (FAD)EC 2.1.1.148Product/Substrate hmdb.cafoodb.caPyrimidine metabolism hmdb.cafoodb.ca
Thymidine kinaseEC 2.7.1.21Product/Substrate hmdb.cafoodb.caPyrimidine metabolism hmdb.cafoodb.ca
AMP-thymidine kinaseEC 2.7.1.114Product/Substrate hmdb.cafoodb.caPyrimidine metabolism hmdb.cafoodb.ca
ADP-thymidine kinaseEC 2.7.1.118Product/Substrate hmdb.cafoodb.caPyrimidine metabolism hmdb.cafoodb.ca
dTMP kinaseEC 2.7.4.9Product/Substrate hmdb.cafoodb.caPyrimidine metabolism hmdb.cafoodb.ca
T2-induced deoxynucleotide kinaseEC 2.7.4.12Product/Substrate hmdb.cafoodb.caPyrimidine metabolism hmdb.cafoodb.ca
5'-nucleotidaseEC 3.1.3.5Product/Substrate hmdb.cafoodb.caPyrimidine metabolism hmdb.cafoodb.cagenecards.org
Thymidylate 5'-phosphataseEC 3.1.3.35Product/Substrate hmdb.cafoodb.caPyrimidine metabolism hmdb.cafoodb.ca
ATP-diphosphataseEC 3.6.1.5Product/Substrate hmdb.cafoodb.caPyrimidine metabolism hmdb.cafoodb.ca
Soluble guanylyl cyclase (sGC)N/ACatalyzes formation in vitro ebi.ac.ukSignal transduction ebi.ac.uk
Ectonucleoside Triphosphate Diphosphohydrolase 3 (ENTPD3)N/AInvolved in nucleotide metabolism pathways genecards.orgNucleotide metabolism genecards.org

This compound represents a less explored frontier in the field of cyclic nucleotide signaling. While its established role as an intermediate in pyrimidine metabolism is clear, its potential as a second messenger is gaining attention. The structural differences from cAMP and cGMP, coupled with its presence in mammalian tissues and the broad substrate specificity of enzymes like soluble guanylyl cyclase, suggest that c-dTMP may participate in specific cellular signaling cascades. Further research is warranted to elucidate its precise downstream targets, its interactions with ion channels, and its specific contributions to cellular homeostasis, particularly in diverse biological contexts such as plant physiology.

Compound Names Mentioned:

this compound

Adenosine 3',5'-cyclic monophosphate (cAMP)

Guanosine 3',5'-cyclic monophosphate (cGMP)

3',5'-Cyclic thymidine monophosphate

Cyclic 3',5'-thymidine monophosphate

Cytidine 3',5'-cyclic monophosphate (cCMP)

Uridine 3',5'-cyclic monophosphate (cUMP)

Thymidine monophosphate

Thymidylate synthase

Thymidine kinase

5'-nucleotidase

Soluble guanylyl cyclase (sGC)

Cyclic nucleotide-gated channels (CNGCs)

Ectonucleoside Triphosphate Diphosphohydrolase 3 (ENTPD3)

Molecular Mechanisms and Structural Studies

Substrate Recognition and Enzyme Interaction Specificity for 3',5'-Cyclic dTMP

The specificity of enzyme interactions with this compound is dictated by the precise arrangement of amino acid residues within the enzyme's active or binding site. These residues form non-covalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, with the cyclic nucleotide's phosphate (B84403) moiety, ribose sugar, and thymine (B56734) base. While direct studies detailing the broad substrate specificity of enzymes specifically for this compound are limited in the provided search results, general principles from cyclic nucleotide-binding domains (CNBDs) offer insight. For instance, in cyclic nucleotide-binding domains of phosphodiesterases, specific amino acid residues interacting with the pyrimidine (B1678525) ring, phosphate-ribose moiety, and imidazole (B134444) ring are critical for determining selectivity between cAMP and cGMP nih.gov. It is anticipated that similar specific interactions would govern the recognition of this compound by its cognate enzymes.

The search results indicate that thymidylate kinase (TMPK, EC 2.7.4.9) is an enzyme involved in thymidine (B127349) monophosphate (dTMP) metabolism, catalyzing the phosphorylation of dTMP to thymidine diphosphate (B83284) (dTDP) creative-enzymes.comwikipedia.orgfoodb.cahmdb.ca. While TMPK primarily acts on the linear dTMP, some studies on related enzymes suggest that modifications or specific binding pockets can accommodate cyclic nucleotides nih.gov. However, direct evidence of TMPK acting as a primary enzyme for this compound recognition or catalysis is not explicitly detailed in the provided snippets. Instead, this compound is listed as a product or substrate for enzymes like thymidylate synthase and thymidine kinase, but its specific role in their mechanisms requires further clarification foodb.cahmdb.ca.

Structural Basis of this compound Interactions with Enzymes

The structural basis for enzyme interactions with this compound involves the precise three-dimensional positioning of the cyclic nucleotide within the enzyme's binding pocket. This positioning is stabilized by a network of interactions that are highly dependent on the enzyme's specific architecture.

Molecular dynamics (MD) simulations are powerful tools for understanding the dynamic behavior of enzymes and their interactions with ligands, offering insights into active site flexibility and conformational changes plos.orgnih.govnih.gov. While specific MD simulations focused on this compound are not extensively detailed in the provided results, general MD studies on related enzymes like thymidylate kinase (TMPK) reveal important aspects of active site dynamics. For example, MD simulations of Plasmodium falciparum thymidylate kinase (PfTMK) have explored substrate recognition, showing that favorable binding of substrates like TMP involves specific dynamics, such as reduced interaction with the P-loop and fluctuations in the lid domain nih.gov. These simulations help elucidate how active site residues are organized to stabilize transition states and facilitate catalysis plos.orgnih.gov. The prompt mentions Thymidylate Kinase in the context of this compound formation/interconversion. While TMPK primarily phosphorylates linear dTMP creative-enzymes.comwikipedia.org, the dynamic behavior of its active site, including the P-loop and lid domain, is crucial for substrate binding and catalysis creative-enzymes.comacs.org. Understanding these dynamics could be relevant if this compound were to interact with or be processed by such enzymes.

Allosteric Regulation of this compound-Interacting Enzymes

Allosteric regulation involves the binding of a modulator molecule at a site distinct from the active site, leading to a conformational change that affects enzyme activity libretexts.orgallen.ingeeksforgeeks.org. While specific allosteric regulation mechanisms involving this compound are not directly detailed in the provided search results, the general principles of allosteric regulation of cyclic nucleotide-binding proteins are well-established.

Cyclic nucleotides like cAMP and cGMP are known to act as allosteric regulators for various enzymes, such as protein kinase A (PKA) and phosphodiesterases nih.govpancreapedia.orgnih.gov. In these cases, the cyclic nucleotide binds to a specific cyclic nucleotide-binding domain (CNBD), inducing conformational changes that either activate or inhibit the enzyme's catalytic activity plos.orggeeksforgeeks.orgnih.gov. The binding pocket within these CNBDs is characterized by conserved structural motifs, including the Phosphate Binding Cassette (PBC) and flexible hinge regions, which are crucial for ligand recognition and signal transduction plos.orgresearchgate.net.

If this compound were to function as an allosteric modulator, it would likely bind to a specific allosteric site on an enzyme, inducing conformational changes that alter the enzyme's affinity for its substrate or its catalytic rate. The structural determinants for such binding would involve specific interactions with the cyclic dTMP molecule, similar to how cAMP and cGMP interact with their respective binding sites. The potential for this compound to act as an allosteric effector would depend on the presence of specific allosteric sites on target proteins that can accommodate its unique structure.

Methodologies for Academic Research on 3 ,5 Cyclic Dtmp

Analytical Techniques for Detection and Quantification

Accurate detection and quantification of cdTMP, often present at low concentrations within complex biological samples, require highly sensitive and specific analytical methods.

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) stands as a primary method for the definitive identification and quantification of cyclic nucleotides like cdTMP. nih.govscienceopen.com This technique offers high sensitivity and specificity, allowing for the simultaneous determination of various cyclic nucleotides in a single run. nih.govscienceopen.com The process involves separating the cyclic nucleotides from a sample extract using HPLC, followed by their ionization and fragmentation in the mass spectrometer. The resulting mass-to-charge ratios of the parent ion and its characteristic fragment ions provide a unique signature for each compound, enabling precise quantification. nih.govmdpi.com

For instance, a robust HPLC-MS/MS method was established for the quantification of cyclic di-guanosine monophosphate (c-di-GMP), demonstrating excellent performance in terms of limit of detection (LOD), lower limit of quantitation (LLOQ), linearity, accuracy, and recovery. nih.gov This methodology has been successfully applied to measure in vivo levels of c-di-GMP in bacterial extracts, showcasing its suitability for complex biological matrices. nih.gov Similar approaches can be adapted for cdTMP. The development of such methods often involves careful optimization of chromatographic conditions and mass spectrometry parameters to achieve the desired sensitivity and to resolve potential isobaric interferences. acs.orgmdpi.com

ParameterDescriptionRelevance to cdTMP Analysis
Limit of Detection (LOD)The lowest concentration of an analyte that can be reliably detected.Crucial for detecting the typically low endogenous concentrations of cdTMP.
Lower Limit of Quantitation (LLOQ)The lowest concentration at which the analyte can be accurately and precisely quantified.Defines the minimum concentration of cdTMP that can be measured with acceptable certainty.
LinearityThe ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Ensures that the measured signal accurately reflects the amount of cdTMP over a range of concentrations.
AccuracyThe closeness of the measured value to the true value.Guarantees that the quantified amount of cdTMP is correct.
PrecisionThe degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.Indicates the reproducibility of the cdTMP measurement.

Radioimmunoassay (RIA) is a highly sensitive technique that has been historically used for the quantification of cyclic nucleotides like cyclic AMP (cAMP) and cyclic GMP (cGMP). pnas.orgontosight.aiupenn.edu The principle of RIA involves a competitive binding reaction where the unlabeled cyclic nucleotide in a sample competes with a radiolabeled version for a limited number of binding sites on a specific antibody. pnas.orgontosight.ai The amount of radioactivity bound to the antibody is inversely proportional to the concentration of the unlabeled cyclic nucleotide in the sample. ibl-international.com While highly sensitive, the development of a specific RIA for cdTMP would require the production of a highly specific antibody that can distinguish it from other structurally similar nucleotides. pnas.org

Other immunological methods, such as Enzyme-Linked Immunosorbent Assay (ELISA), operate on a similar principle of competitive binding but utilize an enzyme-linked detection system instead of radioactivity. nih.gov These methods can be adapted for high-throughput screening but may be more expensive than other techniques. nih.gov

Fluorescence-based methods offer a powerful and often real-time approach to studying cyclic nucleotides. These techniques can involve the use of fluorescently labeled analogues of cyclic nucleotides or biosensors that exhibit a change in fluorescence upon binding to the target molecule. nih.govescholarship.orgacs.org For example, fluorescently labeled cyclic dinucleotides have been developed to monitor the activity of enzymes involved in their metabolism. rsc.orgresearchgate.net These probes can be used in high-throughput screening assays to identify inhibitors of these enzymes. rsc.org

Another approach involves the creation of RNA-based fluorescent biosensors. acs.org These biosensors can be designed to specifically bind to a target cyclic nucleotide, leading to a detectable change in fluorescence. acs.org This strategy has been successfully used to visualize intracellular levels of cyclic di-AMP in living bacteria. acs.org Developing a similar biosensor for cdTMP could provide a valuable tool for studying its dynamics within cells.

MethodPrinciplePotential Application for cdTMP
Fluorescent AnaloguesA cyclic nucleotide is chemically modified with a fluorescent dye. rsc.orgTo study the interaction of cdTMP with binding proteins and enzymes in real-time.
Fluorescence Polarization (FP) AssayMeasures the change in polarization of a fluorescently labeled ligand upon binding to a larger molecule. nih.govTo screen for compounds that bind to cdTMP receptors or enzymes.
RNA-based BiosensorsAn RNA aptamer that specifically binds the target cyclic nucleotide is fused to a fluorescent reporter. acs.orgFor in vivo imaging of cdTMP distribution and concentration changes within cells.

Quantifying low-abundance molecules like cdTMP from complex biological matrices such as tissues, blood, or urine presents significant analytical challenges. bioanalyticalresearch.comresearchgate.net These matrices contain a vast array of molecules, including proteins, lipids, and other metabolites, that can interfere with the detection and quantification of the target analyte. bioanalyticalresearch.com This interference, known as the matrix effect, can lead to inaccurate results by either suppressing or enhancing the signal of the analyte. bioanalyticalresearch.com

To overcome these challenges, extensive sample preparation is often required to remove interfering substances and enrich the analyte of interest. bioanalyticalresearch.commdpi.com Common sample preparation techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE). bioanalyticalresearch.com The use of stable isotope-labeled internal standards, which are chemically identical to the analyte but have a different mass, is also a crucial strategy to correct for matrix effects and variations in sample processing. nih.govscienceopen.com The complexity of the biological matrix can also affect the fragmentation efficiency of cyclic peptides and nucleotides in mass spectrometry, sometimes necessitating alternative detection strategies like single ion monitoring (SIM) mode. sciex.com

Enzymatic Synthesis and Preparation of 3',5'-Cyclic dTMP and Analogues for Research

The availability of pure cdTMP and its analogues is essential for conducting research into its biological functions. Enzymatic synthesis offers a powerful and often stereospecific method for producing these compounds.

In vitro enzymatic synthesis provides a valuable route for generating cdTMP and its analogues for research purposes. nih.govmdpi.com This approach utilizes purified enzymes that can catalyze the conversion of appropriate substrates into the desired cyclic nucleotide. For instance, various dinucleotide cyclases have been shown to synthesize different cyclic dinucleotides. nih.govoup.comnih.gov Some of these enzymes exhibit promiscuity, meaning they can accept a range of nucleotide triphosphates as substrates, allowing for the synthesis of various analogues. nih.govoup.com

Use of Labeled Analogues for Mechanistic Studies

The elucidation of the precise mechanisms of action and the intracellular journey of this compound (cdTMP) heavily relies on the use of labeled analogues. These molecular tools, which contain isotopic or fluorescent tags, enable researchers to track and quantify the compound within complex biological systems, providing critical insights that would otherwise be unattainable.

Radiolabeled Analogues

Radiolabeling remains a cornerstone technique in mechanistic studies. Analogues of cdTMP can be synthesized to incorporate radioactive isotopes such as tritium (B154650) (³H) or phosphorus-32 (B80044) (³²P). For instance, the enzymatic conversion of a radiolabeled substrate like 5-[³H]dUMP to [³H]dTMP is a classic method to assay the activity of enzymes like thymidylate synthase. aacrjournals.org This principle can be extended to studies involving cdTMP, where a radiolabeled precursor would allow for the tracing of its synthesis and subsequent metabolic fate.

The primary advantage of radiolabeling is its high sensitivity, allowing for the detection of minute quantities of the compound. This is particularly crucial for studying low-abundance molecules or transient signaling events. For example, in studies of cyclic nucleotide phosphodiesterases (PDEs), enzymes that degrade cyclic nucleotides, radiolabeled substrates are used to measure enzyme kinetics and inhibition. A similar approach with radiolabeled cdTMP would be invaluable for identifying and characterizing the specific PDEs responsible for its degradation.

Fluorescent Analogues

Fluorescently labeled analogues of cyclic nucleotides have emerged as powerful tools for real-time imaging and high-throughput screening assays. nih.govfrontiersin.org These analogues, such as those conjugated to fluorophores like Alexa Fluor or BODIPY, allow for the direct visualization of the molecule's localization and transport within living cells using fluorescence microscopy. nih.govfrontiersin.org

The development of a fluorescent analogue of cdTMP would open up new avenues for research. For example, it could be used in flow cytometry-based assays to identify inhibitors of its potential efflux from cells, similar to assays developed for fluorescent cAMP (F-cAMP). nih.gov Furthermore, such an analogue would be instrumental in high-content imaging screens to identify cellular proteins that interact with cdTMP or to observe its downstream effects on cellular morphology and signaling pathways. The design of these fluorescent probes often involves attaching the fluorophore via a linker to a position on the nucleobase or the ribose sugar that minimally perturbs its biological activity. interchim.fr

Photoaffinity Labeling

Photoaffinity labeling is a sophisticated technique used to identify and characterize the binding sites of ligands on their target proteins. acs.org This method involves a labeled analogue that also contains a photoreactive group. Upon binding to its target, the sample is irradiated with UV light, causing the photoreactive group to form a covalent bond with the protein. This permanently "tags" the binding protein, which can then be isolated and identified. An 8-azido-substituted analogue of a cyclic nucleotide is a common choice for such experiments. acs.org The synthesis of a photoaffinity label for cdTMP would be a significant step toward identifying its specific intracellular receptors and effector proteins, thereby unraveling its signaling pathways.

Cell-Based Assays for Investigating this compound Function

To understand the physiological and pathophysiological roles of this compound, it is essential to move from in vitro biochemical assays to cell-based systems that more closely mimic the complex intracellular environment. A variety of cell-based assays can be employed to investigate the function of cdTMP, from measuring its impact on cell viability and proliferation to dissecting its role in specific signaling cascades.

Cell Viability and Proliferation Assays

A fundamental question regarding any biologically active molecule is its effect on cell survival and growth. Standard assays such as the MTT or WST-1 assay, which measure metabolic activity as an indicator of cell viability, can be used to assess the consequences of modulating intracellular cdTMP levels. nih.gov For instance, cells could be treated with synthetic, cell-permeable analogues of cdTMP, and any resulting changes in viability would be quantified. Similarly, cell proliferation can be monitored over time using techniques like direct cell counting or assays that measure DNA synthesis, such as BrdU incorporation.

Reporter Gene Assays

If cdTMP is hypothesized to act as a second messenger that regulates gene transcription, reporter gene assays can be a powerful tool. In this approach, a reporter gene (e.g., luciferase or green fluorescent protein) is placed under the control of a promoter that is thought to be responsive to cdTMP signaling. Cells are then transfected with this construct and treated with agents that increase intracellular cdTMP. An increase or decrease in the reporter protein's expression would indicate that cdTMP influences the activity of that specific promoter. This method is widely used to study the cAMP signaling pathway, often using a CREB-responsive promoter. nih.gov

Immunofluorescence and Immunohistochemistry

To visualize the downstream effects of cdTMP signaling, immunofluorescence staining of cultured cells or immunohistochemistry of tissue sections can be performed. nih.gov For example, if cdTMP is suspected to induce post-translational modifications of specific proteins, such as phosphorylation, antibodies that recognize the phosphorylated form of the target protein can be used. nih.gov This allows for the spatial localization of the signaling event within the cell and can provide clues about the downstream pathways being activated.

Flow Cytometry

Flow cytometry is a versatile technique that can be used to analyze multiple parameters in a large population of cells. nih.govnih.gov In the context of cdTMP research, it can be used to quantify the percentage of cells undergoing apoptosis or to analyze changes in the cell cycle distribution following treatment with cdTMP analogues. nih.gov If a fluorescently labeled cdTMP analogue is available, flow cytometry can also be used to measure its uptake into cells and to screen for inhibitors of this process. nih.gov

Mass Spectrometry-Based Metabolomics

To gain a broader, unbiased view of the metabolic consequences of cdTMP signaling, mass spectrometry (MS)-based metabolomics can be employed. frontiersin.orgnih.gov This powerful technique allows for the simultaneous measurement of hundreds to thousands of small molecule metabolites within a cell. By comparing the metabolic profiles of control cells versus cells with elevated cdTMP levels, researchers can identify metabolic pathways that are significantly altered. This can provide novel insights into the function of cdTMP and generate new hypotheses for further investigation.

Comparative Biochemical Analysis

Evolutionary Conservation of 3',5'-Cyclic dTMP Metabolism

The direct enzymatic pathways for the synthesis and degradation of this compound and their evolutionary conservation are not as well-defined as those for cAMP and cGMP. However, the enzymes involved in general nucleotide metabolism and cyclic nucleotide signaling often exhibit broad substrate specificities or have homologs across diverse life forms.

Enzymes associated with dTMP metabolism: While not directly synthesizing cyclic dTMP, enzymes like thymidylate synthase (TYMS) are crucial for the production of dTMP, the precursor to cyclic dTMP. TYMS is found across a wide range of organisms, from bacteria to vertebrates, highlighting the fundamental importance of dTMP synthesis for DNA replication glpbio.combiorxiv.org. Similarly, thymidine (B127349) kinases (TKs) involved in salvage pathways for dTMP synthesis are widely conserved creative-enzymes.comspandidos-publications.com.

Cyclic nucleotide-modifying enzymes: Phosphodiesterases (PDEs) are a family of enzymes responsible for the hydrolysis of cyclic nucleotides, including cAMP and cGMP. Research suggests that some PDEs can also hydrolyze cyclic pyrimidine (B1678525) nucleotides like cUMP and cCMP, and by extension, potentially cTMP plos.orgmedchemexpress.com. The broad presence of PDEs across eukaryotes, bacteria, and archaea indicates a conserved mechanism for regulating cyclic nucleotide second messenger levels plos.orgfrontiersin.org.

Soluble Guanylyl Cyclases (sGC): sGC, known for synthesizing cGMP, has demonstrated a broad substrate specificity in vitro, capable of producing other cyclic nucleotides, including cTMP ebi.ac.ukplos.org. The presence of sGC and related cyclases in various organisms suggests a conserved enzymatic machinery that might handle different cyclic nucleotide substrates, although their primary physiological role is typically cGMP synthesis.

The limited information available suggests that while specific enzymes exclusively dedicated to cTMP metabolism might not be universally conserved, the broader enzymatic machinery for nucleotide metabolism and cyclic nucleotide hydrolysis is evolutionarily widespread.

Differences in this compound Pathways Across Organisms

Studies on the distribution and metabolic capabilities related to cTMP reveal some inter-organismal differences.

Mammalian Tissues: In rats, protein preparations from liver, heart, spleen, lung, brain, intestine, and testis were found to be capable of synthesizing, hydrolyzing, and binding cTMP from its corresponding nucleoside triphosphate. However, kidney preparations from rats did not synthesize cTMP biorxiv.orgresearchgate.net. This indicates tissue-specific variations in cTMP metabolic pathways even within a single species.

Bacterial and Archaeal Systems: While research has identified cyclic pyrimidine nucleotides like cCMP and cUMP in bacteria, often linked to phage defense mechanisms mediated by pyrimidine cyclases (Pyc) nih.govmicrobialcell.com, specific pathways for cTMP synthesis or degradation in these domains are less documented. The phylogenetic analysis of bacterial pyrimidine cyclases shows distinct clades, suggesting specialized roles and evolutionary divergence in handling different pyrimidine nucleotides nih.gov.

Plant Systems: Cyclic nucleotides, including cGMP and cAMP, are recognized signaling molecules in plants. Emerging research also points to the role of "non-canonical" cyclic nucleotides like 2'-deoxythymidine 3':5'-cyclic monophosphate (cdTMP, a synonym for cTMP) in plant physiology, particularly in response to salinity stress biorxiv.org. This suggests that cTMP signaling pathways may also exist in the plant kingdom, though their specific mechanisms and prevalence are still under investigation.

The available data suggest that the presence and activity of cTMP metabolic pathways can vary significantly between different tissues within mammals and potentially across different kingdoms of life, highlighting the need for further comparative studies.

Cross-Talk with Other Cyclic Nucleotide Signaling Pathways

This compound is considered alongside other cyclic nucleotides as a potential second messenger, suggesting possible interactions and cross-talk with established signaling cascades.

Interaction with Phosphodiesterases (PDEs): PDEs are critical regulators of cyclic nucleotide signaling by hydrolyzing cAMP and cGMP. Evidence suggests that some PDEs can also hydrolyze cyclic pyrimidine nucleotides like cUMP and cCMP plos.orgmedchemexpress.com. This implies that PDEs could also play a role in the degradation and termination of cTMP signaling, thereby influencing its cellular concentration and duration of action. Specific PDEs like PDE1, which hydrolyzes both cAMP and cGMP, might also act on cTMP, contributing to cross-talk.

Soluble Guanylyl Cyclase (sGC) Activity: While primarily known for cGMP synthesis, sGC has been shown to exhibit broader substrate specificity in vitro, capable of using ATP and other nucleotides, including potentially cTMP, as substrates ebi.ac.ukplos.org. This suggests that sGC or related cyclases could, under certain conditions, contribute to the synthesis of cTMP, linking it to pathways traditionally associated with purine (B94841) cyclic nucleotides.

Potential Receptor Interactions: Cyclic nucleotides often exert their effects by activating specific protein kinases (e.g., PKA for cAMP, PKG for cGMP) or cyclic nucleotide-gated ion channels (CNGCs) biorxiv.orgmdpi.com. While the direct targets for cTMP are not as well-characterized, its structural similarity to other cyclic nucleotides suggests it might interact with similar effector proteins, potentially modulating their activity or competing for binding sites. For instance, studies on protein kinases have shown that cTMP can weakly stimulate them compared to cAMP ontosight.ai.

Interplay with Calcium Signaling: In plants, there is evidence of cross-talk between cyclic nucleotide signaling (cAMP/cGMP) and calcium (Ca2+) signaling pathways. This interplay is crucial for regulating various cellular activities, and it is plausible that other cyclic nucleotides like cTMP could also be integrated into these complex signaling networks frontiersin.org.

The limited data available suggest that cTMP can interact with the enzymatic machinery that regulates canonical cyclic nucleotides, such as PDEs and cyclases, and may potentially influence downstream effector proteins, indicating a role in integrated cellular signaling.

Future Research Directions and Unanswered Questions

Elucidation of Novel 3',5'-Cyclic dTMP-Specific Enzymes (Cyclases)

The synthesis of cyclic nucleotides is catalyzed by a class of enzymes known as nucleotide cyclases. While adenylyl cyclases (ACs) and guanylyl cyclases (GCs) are well-characterized, the enzyme responsible for synthesizing this compound from deoxythymidine triphosphate (dTTP) remains to be definitively identified and characterized. Early evidence suggested that soluble guanylyl cyclase might exhibit broad substrate specificity, potentially catalyzing the formation of other cyclic nucleotides, but a dedicated thymidylate cyclase has not been isolated. ebi.ac.uk

Future research must prioritize the identification and characterization of this putative thymidylate cyclase. Key research objectives include:

Enzyme Discovery: Employing protein purification strategies using tissue extracts with high cyclic dTMP-synthesizing activity, followed by mass spectrometry to identify candidate proteins.

Genetic Screening: Using bioinformatics to search for genes encoding proteins with structural homology to known nucleotidyl cyclases but lacking canonical specificity for ATP or GTP.

Biochemical Characterization: Once identified, the recombinant enzyme must be expressed and purified to determine its substrate specificity, kinetic parameters (K_m, k_cat) for dTTP, and regulation by potential cofactors or signaling molecules.

ParameterAdenylyl Cyclase (AC)Guanylyl Cyclase (GC)Putative Thymidylate Cyclase (TC) - Research Goals
SubstrateATPGTPDetermine specificity for dTTP over other dNTPs and NTPs
Product3',5'-Cyclic AMP3',5'-Cyclic GMPConfirm synthesis of this compound
LocalizationTransmembrane and soluble formsReceptor and soluble formsIdentify cellular localization (membrane-bound, cytosolic, nuclear)
RegulationG-proteins, Ca2+/Calmodulin, ForskolinNitric Oxide (NO), Peptide HormonesUncover regulatory mechanisms and upstream signals

Identification of Specific Downstream Effectors and Binding Proteins for this compound

A second messenger exerts its effects by binding to and modulating the activity of specific downstream effector proteins. For cAMP, these include Protein Kinase A (PKA) and Exchange Proteins Directly Activated by cAMP (EPAC). nih.gov For cGMP, effectors include Protein Kinase G (PKG), cyclic nucleotide-gated ion channels, and phosphodiesterases (PDEs). frontiersin.org The corresponding effectors for this compound are entirely unknown.

Identifying these binding partners is paramount to understanding the function of cyclic dTMP. A multi-pronged approach will be necessary:

Affinity-Based Proteomics: This strategy involves synthesizing a modified, immobilized form of this compound to use as bait to capture binding proteins from cell lysates. Captured proteins can then be identified using mass spectrometry. plos.org

Computational Screening: In silico docking studies can be performed to screen protein databases for domains that are predicted to bind this compound, guiding subsequent experimental validation.

Yeast Two-Hybrid Screens: This genetic method can be adapted to identify protein-protein interactions that are dependent on the presence of cyclic dTMP.

MethodologyPrinciplePotential Outcome
Affinity Chromatography-Mass SpectrometryUses immobilized cyclic dTMP as bait to "pull down" binding proteins from cell extracts.Direct identification of proteins that physically interact with cyclic dTMP.
Bioinformatic Homology SearchesScreens for uncharacterized proteins containing domains similar to known cyclic nucleotide-binding domains.Generates a list of candidate effector proteins for experimental validation.
Surface Plasmon Resonance (SPR)Measures binding kinetics and affinity between cyclic dTMP and candidate proteins in real-time.Quantitative validation of binding interactions discovered through other methods.
Isothermal Titration Calorimetry (ITC)Directly measures the heat change upon binding to determine thermodynamic parameters of the interaction.Confirms binding affinity (K_d) and stoichiometry of the interaction. plos.org

Comprehensive Mapping of this compound Signaling Networks

Once specific cyclases and effectors are identified, the next critical step is to place them within the broader context of cellular signaling networks. This involves identifying the upstream signals that trigger cyclic dTMP production and the downstream pathways that are modulated by its effectors. The ultimate goal is to construct a complete signaling cascade, from extracellular stimulus to cellular response.

Key research questions to be addressed include:

What extracellular signals (e.g., hormones, neurotransmitters, growth factors) or intracellular cues (e.g., metabolic stress, DNA damage) lead to the activation of thymidylate cyclase?

Upon binding cyclic dTMP, what are the downstream targets of the effector proteins? For example, if the effector is a kinase, what substrates does it phosphorylate? If it is a transcription factor, what genes does it regulate?

How is the this compound signal terminated? Research must focus on identifying specific phosphodiesterases (PDEs) that hydrolyze cyclic dTMP to 5'-dTMP, thereby terminating the signal. frontiersin.org

Techniques such as phosphoproteomics, transcriptomics (RNA-seq), and interactome analysis will be indispensable for mapping these complex networks.

Role of this compound in Specific Biological Processes and Disease Models (Non-Clinical)

The presence of this compound in multiple vital organs suggests its involvement in fundamental physiological processes. researchgate.net Given that its precursor, dTMP, is a critical building block for DNA synthesis, a potential role in regulating cell proliferation, differentiation, and the cell cycle is a compelling area of investigation. wikipedia.org

Future non-clinical research should explore the function of cyclic dTMP signaling in:

Cell Cycle Regulation: Investigating whether intracellular levels of cyclic dTMP fluctuate during different phases of the cell cycle and whether manipulating its concentration affects cell cycle progression or arrest.

DNA Damage Response: Exploring a potential role as a signaling molecule in response to DNA damage, given the close metabolic relationship to thymidine (B127349) nucleotides.

Cancer Biology: In cancer cells, the regulation of nucleotide metabolism is often dysregulated. wikipedia.org Investigating the this compound pathway in various cancer cell lines could reveal novel regulatory mechanisms that are either suppressed or co-opted during tumorigenesis. Studies could assess how modulating cyclic dTMP levels affects cancer cell viability, proliferation, and apoptosis.

Development of Advanced Probes and Modulators for this compound Research

A significant barrier to progress in the field is the lack of specific molecular tools to study this compound. The development of such tools is a prerequisite for addressing many of the questions outlined above.

Critical needs include:

Fluorescent Probes: Designing and synthesizing novel, high-affinity fluorescent probes that specifically bind to this compound. Such probes would enable real-time imaging of cyclic dTMP dynamics in living cells, providing spatial and temporal resolution of its signaling. rsc.org

Selective Modulators: Creating cell-permeable, non-hydrolyzable analogs of this compound that can act as specific agonists to persistently activate its signaling pathway.

Specific Inhibitors: Developing selective inhibitors for the putative thymidylate cyclase(s) and the PDEs that degrade cyclic dTMP. These antagonists are essential for pharmacologically probing the pathway's function and validating its role in biological processes.

The creation of this molecular toolbox will be instrumental in transforming this compound from a biochemical curiosity into a fully-fledged component of the second messenger signaling paradigm.

Q & A

Q. How can researchers mitigate biases in cdTMP studies, such as selective reporting of positive results?

  • Methodological Answer : Pre-register hypotheses and analytical plans on platforms like Open Science Framework. Use blinded data analysis and report negative results in supplementary materials. Cross-validate findings via independent replication studies using publicly available protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.